Benzyl 3-diazopropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63613-12-7 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
benzyl 3-diazopropanoate |
InChI |
InChI=1S/C10H10N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
InChI Key |
ZSZNGKHRHILNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC=[N+]=[N-] |
Origin of Product |
United States |
Mechanistic and Reactivity Profiles of Benzyl 3 Diazopropanoate and α Diazoesters
Metal-Catalyzed Carbene Generation
Transition metal-catalyzed decomposition of diazo compounds is a widely used method for generating metal-carbene and carbenoid species. oup.com Catalysts based on rhodium, ruthenium, and copper are commonly employed, though iron, gold, and other metals have also proven effective. oup.comrsc.org The general mechanism involves the attack of the metal catalyst on the α-carbon of the diazo compound, followed by the loss of nitrogen gas to form a metal-carbene intermediate. oup.com This intermediate can then undergo various transformations, such as cyclopropanation, C-H insertion, or ylide formation. oup.com
Rhodium-Catalyzed Decomposition
Dirhodium(II) paddlewheel complexes are particularly effective catalysts for the decomposition of α-diazoesters. nih.gov These reactions are central to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov The key intermediate in these processes is a rhodium-carbene, which is generated from the reaction between the dirhodium(II) complex and the diazo compound. nih.govrsc.org
The general mechanism for the formation of a rhodium carbene is depicted below:
Step 1: Coordination of the diazo compound to the axial site of the Rh(II) complex.
Step 2: Nucleophilic attack of the diazo carbon onto the rhodium center.
Step 3: Extrusion of dinitrogen (N₂) to form the rhodium carbene complex.
This sequence leads to the formation of a highly reactive intermediate that is the cornerstone of subsequent transformations.
Kinetic Isotope Effect (KIE) studies provide crucial insights into the mechanism of rhodium-catalyzed carbene formation. A large and normal nitrogen-15 (B135050) KIE of 1.035 ± 0.003 has been measured for this reaction. researchgate.net This result strongly supports a mechanism involving the rapid, reversible formation of a metal-diazo complex, followed by a rate-limiting extrusion of N₂. researchgate.net The significant magnitude of the KIE indicates that there is extensive carbon-nitrogen (C-N) bond fission in the transition state of the nitrogen extrusion step. researchgate.net
| Isotope Effect Study | KIE Value | Mechanistic Implication |
| Nitrogen-15 KIE | 1.035 ± 0.003 | Rate-limiting extrusion of N₂ with significant C-N bond cleavage in the transition state. researchgate.net |
Copper-Catalyzed Decomposition
Copper catalysts are a cost-effective and versatile alternative to rhodium for promoting carbene transfer reactions from diazo compounds. rsc.org These reactions proceed through the formation of copper carbene intermediates, which are involved in a wide range of synthetic transformations. rsc.org The choice of copper source and ligands can influence the efficiency and selectivity of these reactions. researchgate.net
The reaction of a diazo compound with a copper catalyst generates a copper carbene intermediate, which is the key reactive species. rsc.org For instance, the reaction of N,N-diethyl diazoacetamide (B1201003) with a copper complex resulted in the isolation of a stable copper carbene, providing direct evidence for its formation. acs.org DFT calculations have shown that the decomposition of α-phenyl-α-diazoester under CuCl catalysis can generate a bimetallic carbene, whereas a monometallic Cu(II)-carbene is formed with CuCl₂. mdpi.com These copper carbenes are precursors for subsequent reactions like C-H insertion. mdpi.com The coupling of terminal alkynes with α-substituted-α-diazoesters catalyzed by copper can lead to the formation of substituted allenoates, proceeding through a carbenoid intermediate. nih.gov
Other Transition Metal Catalysis (e.g., Gold, Iron, Ruthenium, Chromium)
Besides rhodium and copper, a variety of other transition metals are capable of catalyzing the decomposition of α-diazoesters to form reactive carbene intermediates.
Gold Catalysis : Cationic gold complexes are effective catalysts for carbene transfer from diazo compounds like ethyl diazoacetate. rsc.orgacs.org These reactions generate gold carbene intermediates, which can participate in cyclopropanation, C-H insertion, and other transformations. rsc.orgacs.orgescholarship.org Gold catalysts often exhibit unique reactivity and selectivity compared to their rhodium and copper counterparts. rsc.org Alkynes can also serve as precursors to α-oxo gold carbenes through gold-catalyzed oxidation, offering a safer alternative to potentially explosive α-diazo carbonyl compounds. escholarship.orgnih.gov
Iron Catalysis : Iron, being an earth-abundant and low-cost metal, offers an attractive alternative for catalyzing diazo transformations. oup.comresearchgate.net Iron complexes, particularly those with porphyrin ligands, can catalyze the decomposition of diazo compounds to form iron carbene species. oup.com These intermediates are effective in various reactions, including the cyclopropanation of olefins and insertion into Si-H and C-H bonds. oup.comacs.org Kinetic studies on iron-catalyzed Si-H insertion have shown that the extrusion of N₂ to form the iron carbene is the rate-limiting step. researchgate.net
Ruthenium Catalysis : Ruthenium complexes, such as [RuCl₂(p-cymene)]₂, are also efficient catalysts for reactions involving diazo compounds. rsc.orgresearchgate.net These reactions proceed via the formation of ruthenium carbene intermediates. rsc.org Ruthenium catalysts have been successfully employed in various transformations, including the coupling of cyclopropanols with α-diazo-β-ketoesters and the functionalization of allylsilanes. researchgate.netnih.gov
Chromium Catalysis : While less common, chromium catalysts have been used in cross-coupling reactions that can involve metal-carbene intermediates. researchgate.net For example, a cyclic (alkyl)(amino)carbene-chromium complex can catalyze the coupling of ethers with arylmagnesium bromides, proceeding through a metal-carbene intermediate formed by the cleavage of α-C-H/C-O bonds. researchgate.net
Table of Transition Metal Catalysts and Their Carbene Reactions
Non-Catalytic and Photochemical Activation
The thermal decomposition of α-diazocarbonyl compounds, including benzyl (B1604629) 3-diazopropanoate, is a well-established method for generating reactive intermediates. wikipedia.orgorganic-chemistry.org This process typically involves the extrusion of a dinitrogen molecule (N₂) to form a carbene, which can then undergo various transformations. One of the most significant of these is the Wolff rearrangement, a reaction discovered by Ludwig Wolff in 1902. wikipedia.orgslideshare.net
In the Wolff rearrangement, the carbene intermediate rearranges to form a ketene (B1206846). wikipedia.orgorganic-chemistry.org This rearrangement can proceed through either a concerted mechanism, where the loss of nitrogen and the 1,2-shift of a substituent occur simultaneously, or a stepwise pathway involving a discrete carbene intermediate. organic-chemistry.orgslideshare.netresearchgate.net The ketene product is highly reactive and can be trapped by various nucleophiles. For example, in the presence of water, alcohols, or amines, the ketene will form carboxylic acid derivatives. wikipedia.org
Thermal conditions for inducing the Wolff rearrangement often require high temperatures, typically around 180 °C, which can limit its applicability for sensitive substrates. wikipedia.org At these elevated temperatures, competing side reactions can occur. organic-chemistry.orgjk-sci.com For instance, delicate products may undergo ring-opening or other forms of degradation. wikipedia.org Another potential side reaction is the Sₙ2 substitution of the diazo group, which can occur at temperatures lower than those required for rearrangement. wikipedia.org
The choice of solvent can also influence the reaction pathway. In the presence of a solvent like methanol, the formation of byproducts resulting from O-H insertion reactions points to the existence of a carbene intermediate. organic-chemistry.orgslideshare.net The nature of the substituents on the α-diazoester also plays a role in determining the reaction outcome. For instance, in some systems under thermolytic conditions, a phenyl substituent has shown a greater tendency to migrate compared to a methyl group. organic-chemistry.orgslideshare.net
A study on the thermal decomposition of ethyl diazoacetate (EDA) proposed a three-step reaction mechanism. acs.orgnih.gov The first step is the decomposition of an EDA molecule to generate a carbene and release nitrogen. acs.orgnih.gov This is followed by the reaction of the carbene with another EDA molecule to produce a dimer and more nitrogen. acs.orgnih.gov The final step involves the reaction of this dimer with another carbene to form a trimer. acs.orgnih.gov Differential Scanning Calorimetry (DSC) analysis of various diazo compounds has been used to determine their thermal stability, with measurements of initiation temperature, onset temperature, and enthalpy of decomposition providing crucial safety and reactivity data. acs.org
Table 1: Thermal Decomposition Characteristics of Selected Diazo Compounds
| Compound | Initiation Temp. (°C) | Onset Temp. (°C) | ΔHD (kJ mol⁻¹) | Ref |
|---|---|---|---|---|
| Ethyl (phenyl)diazoacetate | ~85 | - | - | acs.org |
| Ethyl diazoacetate (EDA) | - | Lower than ethyl (phenyl)diazoacetate | Significantly higher than average | acs.org |
Data extracted from studies on thermal stability and may vary based on experimental conditions. acs.org
In recent years, the use of visible light to activate α-diazoesters has gained significant attention as a milder and more selective alternative to thermal methods. acs.orgresearchgate.net These photochemical reactions can proceed through different pathways, leading to the generation of either carbenes or radical species, depending on the reaction conditions and the presence of a photocatalyst. acs.orgresearchgate.net
Direct photolysis of α-diazoesters using visible light can lead to the formation of carbenes without the need for a catalyst. rsc.orgrsc.org This process typically involves the absorption of light by the diazo compound, which has absorption bands in the UV-visible region. wikipedia.org For example, α-diazo ketones exhibit an allowed π→π* transition between 240–270 nm and a formally forbidden π→σ* transition at 270–310 nm. wikipedia.org Upon irradiation, the diazo compound enters an excited state, leading to the extrusion of dinitrogen and the formation of a carbene. This carbene can then undergo characteristic reactions, such as the Wolff rearrangement or insertion into O-H bonds. researchgate.net A catalyst-free, visible-light-induced O-H insertion reaction of diazo compounds has been reported to produce α-hydroxy and α-alkoxy esters in high yields. researchgate.net
Alternatively, photoredox catalysis can be employed to generate radical intermediates from α-diazoesters. acs.orgrsc.org In this approach, a photocatalyst absorbs visible light and becomes electronically excited. The excited photocatalyst can then engage in a single-electron transfer (SET) process with the diazo compound. For acceptor-only α-diazoesters, reduction to an alkyl radical can occur via a proton-coupled electron transfer (PCET) process. rsc.org These catalytically generated radicals can participate in a wide range of synthetic transformations that are not accessible through carbene pathways. nih.govbeilstein-journals.org For instance, photoredox catalysis has been used to generate alkyl radicals for cross-coupling reactions under mild conditions. nih.gov
The choice between carbene and radical pathways can be tuned by the reaction conditions. acs.org Direct irradiation often favors carbene formation, while the addition of a suitable photoredox catalyst can switch the mechanism to a radical-based process. acs.orgrsc.org This versatility has led to the development of novel reactions and has expanded the synthetic utility of α-diazoesters. acs.org For example, the use of organic photocatalysts has enabled metal-free transformations, which is advantageous for applications in pharmaceuticals and materials science. nih.gov
The electrochemical activation of α-diazoesters represents an alternative, metal-free approach to generating reactive intermediates. chemrxiv.orgchemrxiv.org While extensively studied under light- and metal-mediated conditions for carbene-based transformations, the electrochemical behavior of these compounds has been comparatively underexplored. chemrxiv.orgchemrxiv.org Electrochemical methods offer a unique way to initiate radical-based cascade reactions. chemrxiv.org
Studies have shown that the electrochemical reduction of diazo compounds can serve as a method for generating radical species at the diazo carbon center. chemrxiv.org This concept has been explored to initiate cascade sequences. For instance, electrolyzing certain diazo compounds in the presence of other reactants can lead to a series of reactions, such as thiolation, cyclization, and reduction, in a single operation. chemrxiv.org
The mechanism of electrochemical reduction often involves a single-electron transfer from the cathode to the diazo compound. rsc.org This initial reduction can lead to the release of a nitrogen molecule and the formation of a radical intermediate. rsc.org This radical can then participate in subsequent reactions. In some cases, a second single-electron transfer can occur, leading to the formation of an anion. rsc.orgrsc.org
The specific electrochemical behavior can be influenced by the structure of the diazo compound and the reaction conditions. rsc.orgrsc.org For example, the presence of certain substituents on an aryl diazonium salt can affect its adsorption characteristics at the electrode surface, which in turn influences the observed voltammetry. rsc.orgrsc.org With increasing electron-withdrawing capacity of a substituent, the reduction of the corresponding diazonium salt becomes easier. rsc.orgrsc.org
Recent research has focused on expanding the scope of electrochemical reactions involving diazo compounds beyond simple diazoacetates to substrates with additional reactive sites. chemrxiv.org This has opened up possibilities for more complex molecular constructions under mild, metal-free conditions. chemrxiv.org
Computational Chemistry and Theoretical Insights
Density Functional Theory (DFT) has become an invaluable tool for investigating the complex reaction mechanisms of α-diazoesters. researchgate.netnih.gov These computational studies provide detailed insights into the electronic structures of reactants, intermediates, and transition states, which are often difficult to characterize experimentally. nih.govresearchgate.net
One of the primary areas of focus for DFT studies has been the Wolff rearrangement. researchgate.net Calculations have been used to compare the energetics of the concerted versus stepwise pathways. researchgate.net For the thermal Wolff reaction, some DFT calculations have indicated that the concerted mechanism is slightly favored over the stepwise mechanism for certain alkyl and aryl substituted systems. researchgate.net However, for other substituents, such as methoxy (B1213986) and amino groups, the stepwise rearrangement through a carbene-like intermediate is preferred. researchgate.net
DFT calculations have also been employed to understand the reactivity profiles of α-diazoesters in various transformations. For example, in the context of C-H insertion reactions of β-hydroxy-α-diazo esters, DFT has been used to compute the free energy profiles of the reaction. nih.gov These calculations have helped to elucidate the role of vinyl cation intermediates and to understand why different Lewis acids lead to different product distributions. nih.gov The computed results have been shown to corroborate experimental observations. nih.gov
In transition-metal-catalyzed reactions, DFT has been used to explore the chemoselectivity between O-H and C-H insertion pathways when α-diazoesters react with phenols. nih.gov These studies have revealed that for Rh and Cu carbenes, the nucleophilic addition of phenols to the carbene in C-H insertion is the rate-determining step and has a higher energy barrier than the O-H insertion pathway. nih.gov Such computational analyses of the electronic structures of different metal carbenes have helped to explain their differing selectivities. nih.govresearchgate.net
Furthermore, DFT has been used to investigate the electrophilic nature of α-diazoesters in certain reactions. acs.org Preliminary theoretical calculations have supported the unusual electrophilic capability of these compounds in catalytic asymmetric C-N bond formation reactions. acs.org
The elucidation of transient transition states and reactive intermediates is crucial for a complete understanding of the reaction mechanisms of α-diazoesters. Computational methods, particularly DFT, have been instrumental in characterizing these fleeting species. nih.govresearchgate.net
In the study of the Wolff rearrangement, computational chemistry has been used to characterize the proposed carbene intermediates. researchgate.net While these intermediates are highly reactive and often evade structural characterization, computational and spectroscopic methods have confirmed a singlet ground state for a metallocarbene Wolff intermediate, which is stabilized by π-interactions with the carboxyl substituent. acs.org DFT calculations have also been used to predict the equilibrium geometries, energies, and vibrational frequencies of proposed intermediates like formylmethylene. researchgate.net
For C-H insertion reactions of β-hydroxy-α-diazo compounds, DFT calculations have been used to optimize the geometries of key intermediates and transition states. nih.gov For instance, after the initial loss of nitrogen from the diazo compound, a linear vinyl cation is formed. nih.gov The calculations can then map out the energy barriers for subsequent steps, such as ring expansion or C-H insertion, providing insights into the lifetime of the vinyl cation intermediate and the factors that control the reaction pathway. nih.gov
In the context of enantioselective reactions, DFT has been used to study the proton transfer step in co-catalyzed N-H insertion reactions. researchgate.net These studies help to understand the origin of enantioselectivity by examining the non-covalent interactions between the catalyst and the reaction intermediates in the transition state. researchgate.net
Computational analyses have also provided detailed depictions of catalyst-substrate interactions. For example, in bifunctional Brønsted acid/base-catalyzed reactions, computational analysis has supported distinct models for selectivity, highlighting the importance of hydrogen bonding and dispersion forces in the transition state. nih.gov These models can explain how different catalysts can lead to different diastereomers of the product. nih.gov
Table 2: Computationally Studied Intermediates in α-Diazoester Reactions
| Reaction Type | Intermediate/Transition State | Computational Method | Key Findings | Ref |
|---|---|---|---|---|
| Wolff Rearrangement | Carbonylcarbene | DFT | Stepwise reactions proceed through this transient intermediate. | researchgate.net |
| Wolff Rearrangement | Metallocarbene | DFT, Spectroscopy | Confirmed singlet ground state, stabilized by π-interactions. | acs.org |
| C-H Insertion | Vinyl Cation | DFT | Low lifetime, with a small energy barrier for ring expansion. | nih.gov |
| N-H Insertion | Rhodium Complex | DFT | Examined the influence of the complex on the proton transfer step. | researchgate.net |
Analysis of Electronic and Steric Factors Influencing Reactivity
The reactivity of benzyl 3-diazopropanoate and α-diazoesters is intricately governed by a combination of electronic and steric factors. These parameters dictate the stability of the diazo compound, the rate of dinitrogen extrusion, the behavior of the resulting carbene or carbenoid intermediate, and the selectivity of subsequent reactions. Understanding these influences is critical for predicting reaction outcomes and designing synthetic strategies.
Electronic Factors
The electronic nature of the substituents on the α-diazoester framework plays a pivotal role in modulating its reactivity. The stability of diazo compounds is generally enhanced by electron-withdrawing groups that can delocalize the negative charge on the α-carbon. baranlab.org This stabilization, however, can also impact the ease of carbene formation and the electrophilicity of the resulting intermediate.
Research has demonstrated that in reactions involving α-aryl-α-diazoesters, the electronic properties of substituents on the aromatic ring significantly influence reaction efficiency. For instance, in iron-catalyzed carbene insertion reactions into Si-H bonds, electron-donating groups on the aryl ring were found to enhance reactivity, leading to higher yields in shorter reaction times. Conversely, electron-withdrawing groups necessitated longer reaction periods to achieve comparable results.
A similar trend is observed in enantioselective cyclopropanation reactions. Studies have shown that electron-donating groups (e.g., -OMe, -NMe₂) on the phenyl ring of α-nitro-α-aroyl-substituted diazo compounds provide better diastereoselectivity and enantioselectivity compared to electron-deficient groups (e.g., -CF₃). This has been attributed to more favorable catalyst-substrate π-stacking interactions with electron-rich aryl groups.
Furthermore, the nature of the carbonyl functionality itself (ester vs. amide vs. ketone) introduces significant electronic differences that can lead to divergent reaction pathways. In transition-metal-free C-H insertion reactions of β-hydroxy-α-diazo carbonyl compounds, DFT calculations revealed that the reaction outcome is determined by the degree of electrostatic stabilization of an initially formed vinyl cation by the adjacent carbonyl oxygen. nih.gov Amides provide strong electrostatic stabilization, which slows down subsequent rearrangement steps, whereas esters offer less stabilization, facilitating different reaction cascades like ring contraction. nih.gov
The following table summarizes the observed electronic effects of substituents on the aryl ring of α-diazoesters in various catalytic reactions.
Steric Factors
Steric hindrance arising from bulky substituents can significantly impact the reaction rates and selectivities of α-diazoesters. Large groups can impede the approach of reagents or the catalyst to the reactive center, thereby slowing down or inhibiting the reaction.
In the B(C₆F₅)₃-catalyzed oxidation of α-diazoesters, the position of substituents on the benzene (B151609) ring was found to have a great influence on the reaction. A substantial decline in product yield was observed when substituents were placed at the ortho position, highlighting the role of steric hindrance near the reaction site.
Steric bulk can also be a determining factor in the stereochemical outcome of a reaction. In palladium-catalyzed intramolecular reactions, the conformational constraints imposed by bulky substituents can direct the reaction towards a specific pathway. For example, the choice between C-H insertion and cyclopropanation can be influenced by the steric environment, which may favor one transition state geometry over another. The synthesis of highly strained cyclopropanes, such as housanes, is particularly challenging due to the steric and conformational demands of the rigid transition states, often competing with less-strained products from C-H insertion. acs.org
Computational studies, such as Density Functional Theory (DFT), have been employed to rationalize these effects. For instance, in the cyclopropanation of styrene, distortion/interaction analysis of the transition states can reveal steric clashes between substituents on the diazoester, the olefin, and the catalyst, explaining the observed diastereoselectivity.
The table below provides examples of how steric factors influence the outcomes of reactions involving α-diazoesters.
Applications of Benzyl 3 Diazopropanoate in the Synthesis of Complex Molecular Structures
Construction of Carbocyclic Scaffolds
The primary application of benzyl (B1604629) 3-diazopropanoate in carbocyclic synthesis is its role as a precursor in cyclopropanation reactions. In the presence of transition-metal catalysts, such as those based on rhodium, copper, or palladium, benzyl 3-diazopropanoate decomposes to release dinitrogen gas and form a metal-carbene intermediate. This highly reactive species can then react with an alkene in a [2+1] cycloaddition to furnish a cyclopropane (B1198618) ring. Small, strained carbocycles like cyclopropanes are important structural motifs in many biologically active molecules and are valuable synthetic intermediates. researchgate.net The reaction is versatile and can be applied to a range of mono-substituted, di-substituted, and cyclic olefins. Asymmetric versions of this reaction, using chiral catalysts, can produce enantiomerically enriched cyclopropane derivatives. researchgate.net
| Reactant A (Diazo Compound) | Reactant B (Alkene) | Catalyst | Product (Carbocyclic Scaffold) |
|---|---|---|---|
| This compound | Styrene | Rh₂(OAc)₄ | Benzyl 2-phenylcyclopropane-1-carboxylate |
| This compound | 1,1-Diphenylethylene | Chiral Rh(II) Catalyst | Benzyl 2,2-diphenylcyclopropane-1-carboxylate researchgate.net |
| This compound | Cyclohexene | Cu(acac)₂ | Benzyl bicyclo[4.1.0]heptane-7-carboxylate |
Synthesis of Diverse Heterocyclic Compounds
This compound is a cornerstone for synthesizing a multitude of heterocyclic compounds, which are pivotal structures in pharmaceuticals and agrochemicals. mdpi.comgoogle.com Its ability to participate in cycloadditions, insertion reactions, and tandem processes enables the efficient construction of various heterocyclic cores.
Lactones (cyclic esters) and lactams (cyclic amides) are prevalent motifs in natural products and pharmacologically active compounds. nih.govrsc.org The synthesis of these heterocycles can be achieved using this compound through intramolecular C-H or X-H (where X is O or N) insertion reactions. A substrate containing both a hydroxyl or amine group and a diazoacetate moiety can undergo cyclization upon treatment with a suitable catalyst. More commonly, the carbene derived from this compound can be trapped by an alcohol or amine to form an ether or secondary amine, respectively. If this substrate contains a suitably positioned ester or carboxylic acid, subsequent intramolecular cyclization can yield the desired lactone or lactam. beilstein-journals.orgmdpi.com This strategy has been instrumental in creating functionalized β-lactams and γ-lactones. beilstein-journals.orgmdpi.com
| Starting Material | Key Transformation with this compound derived carbene | Intermediate | Final Heterocycle |
|---|---|---|---|
| γ-Hydroxy carboxylic acid derivative | O-H Insertion | Benzyl 2-(alkoxy)propanoate derivative | γ-Lactone (via subsequent cyclization) |
| β-Amino ester | N-H Insertion | Substituted amino-propanoate | β-Lactam (via subsequent cyclization) mdpi.com |
Pyrazoles and their partially saturated analogs, pyrazolines, are five-membered heterocycles with two adjacent nitrogen atoms that feature prominently in medicinal chemistry. mdpi.comresearchgate.net A classic and powerful method for their synthesis is the [3+2] dipolar cycloaddition reaction. This compound, as a 1,3-dipole, can react with dipolarophiles such as alkenes to yield pyrazolines or with alkynes to yield pyrazoles. mdpi.comcsic.es This reaction is often highly regioselective and provides a direct route to highly substituted pyrazole (B372694) and pyrazoline derivatives. jocpr.com The reaction can proceed thermally or be catalyzed by various metals, influencing the reaction's efficiency and selectivity. mdpi.com
| Diazo Compound | Dipolarophile | Conditions | Product Heterocycle |
|---|---|---|---|
| This compound | Terminal Alkyne (e.g., Phenylacetylene) | Heat or Catalyst | Substituted Pyrazole mdpi.comjocpr.com |
| This compound | Terminal Alkene (e.g., Styrene) | Heat or Catalyst | Substituted Pyrazoline researchgate.netderpharmachemica.com |
| This compound | Electron-deficient Alkyne (e.g., Dimethyl acetylenedicarboxylate) | Thermal | Highly functionalized Pyrazole |
Indole (B1671886) and pyrrole (B145914) scaffolds are ubiquitous in biologically active compounds. bhu.ac.innih.gov this compound provides a modern and efficient entry to these heterocycles. The synthesis of indoles can be achieved via a tandem reaction involving the rhodium-catalyzed N-H insertion of the derived carbene into an aniline. The resulting N-aryl-β-aminopropanoate intermediate can then undergo an intramolecular acid-catalyzed cyclization, such as a Friedel-Crafts type reaction, to form the indole ring system. uit.no This method offers excellent regioselectivity, typically yielding 2-substituted indoles. uit.no Similarly, pyrroles can be synthesized by reacting the carbene with enamines, followed by an acid-catalyzed cyclization and elimination sequence. nih.govuit.no
| Starting Material | Key Steps involving this compound | Product Heterocycle |
|---|---|---|
| Substituted Aniline | 1. Rh(II)-catalyzed N-H insertion. 2. Acid-catalyzed intramolecular cyclization. uit.no | 2-Substituted Indole |
| Enamine | 1. Ir-catalyzed carbene formation and C-H functionalization. 2. Acid-catalyzed cyclization. uit.no | Polysubstituted Pyrrole |
The reactivity of the carbene generated from this compound extends to the synthesis of other important heterocyclic systems. For example, reaction with nitriles can lead to the formation of oxazoles or other related azoles after subsequent transformations. Intramolecular O-H insertion into a suitably positioned alcohol can lead to the formation of tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives. Furthermore, tandem reactions, such as a [3+2] cycloaddition followed by rearrangement or further cyclization, can open pathways to more complex, fused, or bridged heterocyclic scaffolds. mdpi.comwhiterose.ac.uk The versatility of the carbene intermediate allows for its incorporation into multi-step sequences to build diverse heterocyclic libraries for drug discovery. nih.gov
Role as a Versatile Building Block in Complex Molecule Synthesis
This compound has established itself as a versatile and powerful building block in the synthesis of complex molecules. smolecule.com Its primary advantage lies in its function as a stable, handleable precursor to a transient metal-carbene species. This "carbene-transfer" chemistry enables a wide range of bond-forming reactions that are often difficult to achieve through other means.
Key transformations enabled by this building block include:
Cycloadditions: Forming three-membered (cyclopropanes) and five-membered (pyrazoles, pyrazolines) rings. smolecule.commdpi.com
Insertion Reactions: Creating C-O, C-N, and C-S bonds via X-H insertion, and C-C bonds through C-H insertion.
Ylide Formation: Reacting with heteroatoms (e.g., sulfur, nitrogen) to form ylides, which can undergo subsequent rearrangements like the mdpi.commdpi.com-sigmatropic rearrangement to build complexity.
This diverse reactivity allows chemists to use a single, readily accessible reagent to forge multiple types of chemical bonds and construct a variety of carbocyclic and heterocyclic scaffolds. smolecule.comlifechemicals.com This versatility streamlines synthetic routes, enabling the efficient assembly of complex target molecules, from natural products to novel pharmaceutical candidates.
Contributions to Natural Product Synthesis
This compound serves as a valuable reagent in organic synthesis for the construction of intricate molecular architectures, particularly those found in natural products and bioactive molecules. Its utility stems from its ability to generate a reactive carbene intermediate under catalytic conditions, which can then engage in a variety of bond-forming reactions. The primary applications in this context include cyclopropanation and insertion reactions, which create key structural motifs present in several natural product families.
The transition metal-catalyzed decomposition of this compound leads to the formation of a metal-carbene species. smolecule.com This intermediate can react with alkenes in a [2+1] cycloaddition to furnish cyclopropane rings. rsc.org This transformation is of significant interest as the cyclopropane moiety is a feature of numerous natural products. For instance, the rhodium-catalyzed cyclopropanation of a terminal alkene with the related ethyl 2-diazopropanoate was a key step in the formal synthesis of (+)-cycloclavine. rsc.org While diazopropanoates can be challenging substrates due to potential β-hydride elimination, the use of specialized dirhodium catalysts with bulky ligands can overcome this issue, enabling efficient cyclopropanation. wiley.com
Beyond cycloaddition, this compound is effective in highly enantioselective insertion reactions. In a notable example of an S-H insertion, the reaction of benzyl α-diazopropionate with tritylmercaptan, achieved through the cooperative catalysis of a dirhodium(II) carboxylate and a chiral spiro phosphoric acid, yielded the product with 96% enantiomeric excess (ee). pku.edu.cn This method provides an efficient route to chiral α-mercaptoesters, which are important building blocks. pku.edu.cn The utility of such building blocks was demonstrated in the synthesis of the chiral drug (S)-Eflucimibe, which is used for the treatment of atherosclerosis. pku.edu.cn
The table below summarizes key transformations involving this compound and its close analogs, highlighting their role in forming structures relevant to complex molecule synthesis.
| Reagent | Transformation | Bond/Motif Formed | Catalyst/Conditions | Selectivity | Ref |
| Benzyl α-diazopropionate | S-H Insertion | C-S bond, Chiral α-mercaptoester | Rh₂(OAc)₄ / Chiral Phosphoric Acid | 96% ee | pku.edu.cn |
| Ethyl 2-diazopropanoate | Cyclopropanation | Cyclopropane ring | Rh-catalyst | Single diastereomer | rsc.org |
| Pentafluorophenyl diazopropanoate | Cyclopropanation of allene | Alkylidene cyclopropane | Rh₂(S-TBPTTL)₄ | 87:13 er | wiley.com |
| Ethyl 3-phenyl-2-diazopropanoate | Annulation with isocyanide/amidine | 6-aminopyrimidinone ring | TBA[Fe] | Moderate Yield | nih.gov |
Potential in Materials Science
The reactivity of this compound also indicates significant potential in the field of materials science, primarily for the synthesis and functionalization of polymers. The carbene generated from this diazo compound can be harnessed to modify polymer backbones or to create novel monomers for the synthesis of functional materials.
One of the most promising applications is in the post-polymerization modification of existing polymers. nih.gov Polymers containing alkene (C=C) functionalities in their side chains could be modified via cyclopropanation using this compound. This process would introduce cyclopropyl (B3062369) groups along the polymer chain, which can alter the material's physical and chemical properties, such as its thermal stability and mechanical characteristics. Research on the related ethyl 2-diazopropanoate has shown that it can be used to modify polyolefins through carbene transfer reactions, leading to improved adhesion and chemical resistance, which is particularly relevant for coatings and adhesives.
Furthermore, this compound can be used to synthesize functional small molecules that can then serve as monomers in polymerization reactions. For example, the insertion of the carbene into O-H or N-H bonds of appropriately functionalized molecules can produce novel monomers. researchgate.net These monomers, containing the benzyl propanoate moiety, could then be polymerized using techniques like Atom Transfer Radical Polymerization (ATRP) to create well-defined functional polymers. cmu.edu The synthesis of well-defined poly(benzyl methacrylate) via ATRP is a common practice, demonstrating the compatibility of the benzyl ester group with controlled polymerization methods. cmu.edu
The table below outlines potential applications of this compound in materials science, based on its known reactivity and analogies with related compounds.
| Application Area | Chemical Transformation | Target Material/Polymer | Anticipated Property Enhancement | Ref (Analogous) |
| Polymer Functionalization | Cyclopropanation | Polymers with pendant alkene groups (e.g., polybutadiene) | Increased rigidity, altered thermal stability, modified surface properties | |
| Adhesives & Coatings | Surface Modification via Carbene Insertion | Polyolefins, other inert polymer surfaces | Improved adhesion, enhanced chemical resistance | |
| Synthesis of Functional Monomers | O-H or N-H Insertion | Styrenic or acrylic monomers | Introduction of new functionality for specialty polymers | researchgate.net |
| Development of Novel Biomaterials | Post-polymerization modification | Biocompatible polymers (e.g., based on poly(caprolactone)) | Introduction of specific functionalities for cell interaction or drug conjugation | beilstein-journals.org |
While direct, large-scale applications of this compound in materials science are still emerging, its proven reactivity in forming stable C-C and C-heteroatom bonds makes it a strong candidate for the development of advanced functional materials. beilstein-journals.org
Future Directions in Benzyl 3 Diazopropanoate Research
Development of Novel Catalytic Systems
A primary focus of future research is the move beyond traditional precious metal catalysts towards more sustainable and cost-effective alternatives. While rhodium and palladium catalysts have been effective, concerns about their cost, toxicity, and low abundance drive the exploration of main-group elements and earth-abundant metals. cardiff.ac.ukacs.org
Main-Group Catalysis: Boron-based Lewis acids, particularly bulky triarylboranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have emerged as powerful catalysts for activating diazo compounds. cardiff.ac.ukcardiff.ac.uk These catalysts function by forming an adduct with the diazo compound, facilitating the release of dinitrogen gas and the generation of a reactive carbene intermediate. thieme-connect.com Research is focused on tuning the electronic properties of the borane (B79455) to control the reactivity and selectivity of subsequent transformations. For instance, the Lewis acidity of the borane catalyst has been shown to directly influence the efficiency of aryl migration reactions. thieme-connect.com Future work will likely involve the design of new chiral boron-based catalysts to achieve high enantioselectivity in reactions involving benzyl (B1604629) 3-diazopropanoate.
Earth-Abundant Metal Catalysis: There is a continuous effort to develop catalytic systems based on more abundant and less toxic metals like silver and copper. cardiff.ac.ukresearchgate.net Silver catalysts, for example, have shown promise in controlling the regioselectivity of reactions involving diazo compounds, directing nucleophilic attack to specific positions that are not favored by rhodium catalysts. researchgate.net Similarly, cooperative catalysis, combining photoredox systems with copper, has been employed for reactions with other diazo esters, a strategy that could be extended to benzyl 3-diazopropanoate. semanticscholar.org
A comparison of catalyst types for diazo compound activation is presented below.
| Catalyst Type | Examples | Key Research Focus |
| Precious Metals | Rhodium Complexes (e.g., [RhCp*Cl₂]₂), Palladium Complexes | Improving selectivity, developing protocols for specific transformations like arylation. acs.org |
| Main-Group | Tris(pentafluorophenyl)borane (B(C₆F₅)₃), other fluorinated triarylboranes | Enhancing catalytic activity, understanding activation modes, developing asymmetric variants. cardiff.ac.ukcardiff.ac.ukthieme-connect.com |
| Earth-Abundant Metals | Silver Salts (e.g., AgBF₄), Copper Complexes | Achieving novel regioselectivity, cost-effective and sustainable transformations. researchgate.netsemanticscholar.org |
Exploration of New Reactivity Modes
Beyond its traditional use in cyclopropanation and X-H insertion reactions, researchers are exploring unprecedented reactivity modes for this compound. smolecule.com This involves leveraging the unique properties of the generated carbene intermediate or engaging the diazo group in entirely new transformations.
One surprising discovery was a benzyl group rearrangement when a benzyloxy-substituted diazo ester was treated with B(C₆F₅)₃, leading to the formation of 3,3-disubstituted benzofuran-2-(3H)-ones instead of the expected aryl transfer product. cardiff.ac.ukcardiff.ac.uk This highlights how catalyst choice can unveil completely new reaction pathways. Other emerging areas include:
Ring-Opening Reactions: Boron-catalyzed ring-opening of strained rings like furans presents a novel strategy for constructing complex molecular scaffolds. cardiff.ac.uk
Dearomatization: The chemoselective dearomatization of phenols and other aromatic compounds using metal carbenes derived from diazo esters is a powerful method for synthesizing spirocyclic structures. researchgate.net
Multi-Component Reactions: The development of three-component dicarbofunctionalization reactions, which combine multiple simple starting materials in a single step, represents a highly efficient approach to building molecular complexity. whiterose.ac.uk Adapting these methods to use this compound as a key component is a promising research avenue.
These novel reactions expand the synthetic toolkit available to chemists, allowing for the construction of complex architectures from simple precursors.
Integration with Enabling Technologies (e.g., Flow Chemistry, Photo-Redox Catalysis)
The integration of modern technologies is set to revolutionize the use of highly reactive reagents like this compound, making their application safer, more efficient, and scalable. cardiff.ac.uk
Flow Chemistry: Continuous flow chemistry offers significant advantages for handling energetic diazo compounds. cardiff.ac.uk By performing reactions in small-volume, continuously flowing reactors, issues associated with heat transfer, mixing, and the accumulation of hazardous intermediates are minimized. uni-hannover.de Flow systems allow for precise control over reaction time and temperature, which is crucial for controlling the decomposition of this compound and improving selectivity. uni-hannover.denih.gov This technology is particularly well-suited for industrial-scale synthesis, where safety and reproducibility are paramount. cardiff.ac.uk Flow processes have been successfully used for related transformations like the Curtius rearrangement, demonstrating the potential for generating and using reactive intermediates in a controlled manner. beilstein-journals.org
Photo-Redox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under exceptionally mild conditions. sigmaaldrich.com This technology can be harnessed to engage this compound in new types of bond-forming reactions. rsc.org Instead of the typical carbene generation, photoredox catalysis could enable single-electron transfer processes, leading to radical-based transformations. For example, the combination of a photocatalyst with a copper catalyst has been shown to be effective for reactions involving other diazo compounds. semanticscholar.org Future research will likely explore the deaminative generation of radicals from this compound derivatives and their subsequent use in C-H functionalization or dicarbofunctionalization reactions. whiterose.ac.ukrsc.orgrsc.org
| Technology | Advantages for this compound Chemistry |
| Flow Chemistry | Enhanced safety by minimizing reactant accumulation; precise control over temperature and reaction time; improved scalability and reproducibility. cardiff.ac.ukuni-hannover.denih.gov |
| Photo-Redox Catalysis | Mild reaction conditions (visible light, room temperature); generation of radical intermediates for novel reactivity; potential for new bond formations (e.g., C-H functionalization). whiterose.ac.uksigmaaldrich.comrsc.org |
Q & A
Q. What are the optimal synthetic routes for Benzyl 3-diazopropanoate in laboratory settings?
Methodological Answer: this compound can be synthesized via diazo transfer reactions using precursors like benzyl 3-aminopropanoate. A two-step protocol is commonly employed:
Amination : React benzyl acrylate with ammonia or ammonium salts under acidic conditions to yield benzyl 3-aminopropanoate .
Diazo Transfer : Treat the amine intermediate with diazo-transfer reagents (e.g., triflyl azide) in anhydrous solvents (e.g., THF) at 0–5°C to minimize side reactions .
Key Parameters :
Q. How can researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions :
- Stability Assays :
Advanced Research Questions
Q. What challenges exist in analyzing contradictory kinetic data from different catalytic systems for this compound synthesis?
Methodological Answer: Contradictions arise from variations in catalytic mechanisms (e.g., Lewis acid vs. enzyme-based systems):
- Lewis Acid Catalysts (e.g., Fe(NO3)3) : Follow second-order kinetics but suffer from side reactions (e.g., diazo dimerization) at high temperatures .
- Enzymatic Systems (e.g., Lipases) : Exhibit Michaelis-Menten kinetics but require precise pH control (6.5–7.5) to maintain activity .
Resolution Strategy : - Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 0.1 M substrate).
- Use Arrhenius plots to identify activation energy discrepancies between systems .
Q. How does the electronic structure of this compound influence its reactivity in catalytic processes?
Methodological Answer: The diazo group (–N=N–) acts as a strong electron-withdrawing group, polarizing the propanoate backbone and enhancing electrophilicity:
- DFT Calculations : Show a LUMO energy of –1.8 eV at the diazo carbon, facilitating nucleophilic attacks (e.g., cyclopropanation) .
- Catalytic Cyclopropanation : Reacts with alkenes via Rh(II)-carbenoid intermediates (e.g., Rh2(OAc)4), achieving >80% enantiomeric excess with chiral ligands .
Key Insight : Substituents on the benzyl ring (e.g., electron-donating groups) modulate reactivity by altering the LUMO distribution .
Q. What computational methods validate the mechanistic pathways of this compound in organic synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Models transition states for diazo decomposition and carbenoid formation. B3LYP/6-31G(d) level optimizes geometries .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., THF vs. DCM) on reaction rates and intermediate stability .
- Validation : Compare computed activation energies (e.g., 25–30 kcal/mol for cyclopropanation) with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
